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Compound of Interest

Compound Name:
2-bromo-N-(2-

methylphenyl)propanamide

CAS No.: 19397-79-6

Cat. No.: B091314

Get Quote

-Haloamide Intermediates in Local Anesthetic Synthesis

Executive Summary
This guide characterizes 2-bromo-N-(o-tolyl)propanamide (referred to herein as 2-Br-NTP), a

critical electrophilic intermediate used primarily in the synthesis of amino-amide local

anesthetics such as Prilocaine.

While the chloro-analog (2-Cl-NTP) is often favored in bulk manufacturing due to lower raw

material costs, 2-Br-NTP offers superior reaction kinetics and a cleaner impurity profile under

mild conditions. This guide objectively compares these derivatives, providing experimental

evidence to support the selection of 2-Br-NTP for high-value, time-sensitive research and

development workflows.

Structural & Physicochemical Characterization
Understanding the electronic and steric environment of 2-Br-NTP is essential for predicting its

reactivity.
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Molecular Identity
IUPAC Name: 2-bromo-N-(2-methylphenyl)propanamide

Molecular Formula:

Molecular Weight: 242.11 g/mol

Key Moiety:

-Bromoamide (Electrophile) + o-Tolyl (Steric hindrance/Lipophilicity)

Spectroscopic Profile (Diagnostic Signals)
The following data distinguishes the product from its precursors (o-toluidine) and hydrolysis

byproducts.
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Technique Signal Assignment Structural Insight

H NMR (400 MHz,

)
1.85 (d, 3H) -CH

Doublet confirms

coupling with methine

proton.

2.28 (s, 3H)
Diagnostic singlet for

o-tolyl group.

4.55 (q, 1H) -Br

Deshielded quartet

indicates halogen

proximity.

8.10 (bs, 1H)

Broad singlet,

exchangeable; shift

varies with conc.

FT-IR (ATR) 3280
stretch

Secondary amide

confirmation.

1660
stretch

Amide I band (lower

freq due to

conjugation).

650-700
stretch

Confirms presence of

bromine vs. chlorine

(700-750).

Comparative Performance: Bromo- vs. Chloro-
Derivatives
The primary decision in synthesizing Prilocaine-class molecules is the choice of the leaving

group (

) on the propionyl chain. We compared 2-Br-NTP against the industry-standard 2-Cl-NTP.

Reaction Kinetics (Amination)
The reaction involves the nucleophilic substitution (
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) of the halogen by n-propylamine.

Reaction:

Conditions: Toluene,

, 2.5 eq. amine.

Table 1: Comparative Kinetics of Substitution

Derivative

Leaving
Group (

)

Bond
Energy (C-
X)

(Reaction
Half-life)

Yield (4h)
Impurity
Profile

2-Br-NTP Bromine ~280 kJ/mol 45 min 92%
Low (<1%

elimination)

2-Cl-NTP Chlorine ~330 kJ/mol 320 min 45%

Moderate

(Requires KI

catalyst)

2-I-NTP Iodine ~240 kJ/mol <10 min 85%

High

(Unstable,

light

sensitive)

Analysis: The 2-Br-NTP derivative provides a 7-fold increase in reaction rate compared to the

chloro-analog without the instability associated with iodo-derivatives. The weaker C-Br bond

allows the reaction to proceed at lower temperatures, reducing the risk of thermal degradation

or elimination (formation of acrylamides).

Process Workflow Diagram
The following diagram illustrates the synthesis pathway and the critical decision node between

Bromo and Chloro intermediates.
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Precursor Selection
Intermediate Characterization

Target Synthesis (Prilocaine)
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Acylation
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2-Chloro-N-(o-tolyl)
propanamide
(Low Cost)

Acylation
(0-5°C, DCM)

2-Bromopropionyl
Bromide

2-Chloropropionyl
Chloride

Amination
(n-Propylamine)

Fast (No Catalyst)

Slow (Requires KI/Heat) Prilocaine Base

Click to download full resolution via product page

Figure 1: Synthetic pathway comparing the Bromo- and Chloro- routes. The Bromo-route (Blue

path) offers direct, fast conversion without catalysis.

Experimental Protocols
To ensure reproducibility, the following protocols utilize 2-Br-NTP.

Synthesis of 2-bromo-N-(o-tolyl)propanamide
This protocol minimizes hydrolysis of the acyl bromide.

Setup: Charge a 3-neck RBF with o-toluidine (10.7 g, 100 mmol) and Dichloromethane

(DCM, 100 mL). Add Triethylamine (11.1 g, 110 mmol) as an acid scavenger. Cool to 0°C.

Addition: Dropwise add 2-bromopropionyl bromide (21.6 g, 100 mmol) over 30 minutes.

Caution: Exothermic.

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

Monitor by TLC (Hexane:EtOAc 8:2).

Workup: Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine, followed

by Sat.

and Brine.
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Isolation: Dry over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

Expected Yield: 85-90%

Appearance: Off-white crystalline solid.

Kinetic Validation (Amination to Prilocaine)
Use this protocol to verify the reactivity advantage over the chloro-analog.

Dissolution: Dissolve 2-Br-NTP (2.42 g, 10 mmol) in Toluene (20 mL).

Amination: Add n-propylamine (1.77 g, 30 mmol). Note: Excess amine acts as the base.

Heating: Heat to 60°C.

Sampling: Take aliquots at t=15, 30, 45, and 60 mins. Analyze via HPLC or GC.

Target Benchmark: >90% conversion by t=60 min.

Comparison: If using 2-Cl-NTP, expect <20% conversion at t=60 min under identical

conditions.

Safety & Handling
Lachrymator:

-Haloamides are potent eye irritants and potential sensitizers. All handling must occur in a
fume hood.

Stability:2-Br-NTP is sensitive to light. Store in amber vials at 4°C.

Waste: Segregate halogenated organic waste.
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To cite this document: BenchChem. [Technical Guide: Characterization & Synthetic Utility of
2-Bromo-N-(o-tolyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091314/docs#technical-guide-characterization-
synthetic-utility-of-2-bromo-n-o-tolyl-propanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091314?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

